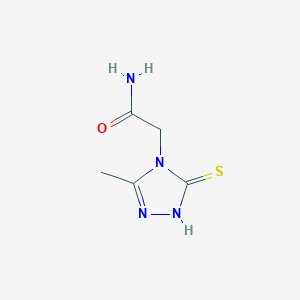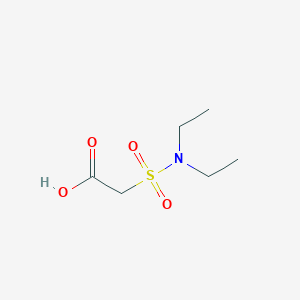
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one
Übersicht
Beschreibung
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is a fluorinated pteridine derivative, a type of heterocyclic compound composed of nitrogen, carbon, and oxygen atoms. It is a versatile compound with many potential applications in science and medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Reactivity Research into the chemical reactivity and synthesis methods of compounds similar to 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one has been quite extensive. Steinlin, Sonati, and Vasella (2008) explored [3+2] dipolar cycloadditions of N(5)-oxides to create C(6)-substituted pteridinones, demonstrating a method for synthesizing pteridinones with functionalized side chains at C(6) (T. Steinlin, Tiziana Sonati, & A. Vasella, 2008). This research indicates a pathway for synthesizing derivatives of pteridin-4(3H)-one.
Satheeshkumar, Sayın, Kaminsky, and Karnam JayarampillaiRajendra Prasad (2017) investigated the synthesis, spectral analysis, and quantum chemical studies on similar compounds, contributing to the understanding of molecular geometry and chemical reactivity, which could be relevant for derivatives of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (R. Satheeshkumar et al., 2017).
Applications in Material Science Pteridine derivatives have been studied for their self-assembling behaviors and fluorescence response to mechanical forces. Xu, Jia, Lu, Zheng, Lv, Y. Shu, and Jingbo Sun (2020) synthesized π-conjugated compounds based on pteridine derivatives, which exhibited different self-assembling abilities and fluorescence response to mechanical forces. This research might offer insights into the potential applications of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one in material sciences, particularly in the development of organogelators with piezofluorochromism properties (Shenzhen Xu et al., 2020).
Biological Interactions and Potential Applications Gold(I) complexes incorporating emissive mercapto-pteridine ligands were synthesized and studied by Mullice, Mottram, Hallett, and Simon J. A. Pope (2012). Their research on the luminescence properties and preliminary cytotoxic evaluation against various adenocarcinoma cell lines suggests potential biomedical applications of pteridine derivatives, which could extend to compounds like 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (L. A. Mullice et al., 2012).
Eigenschaften
IUPAC Name |
2-(5-chloro-2-fluorophenyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN4O/c13-6-1-2-8(14)7(5-6)10-17-11-9(12(19)18-10)15-3-4-16-11/h1-5H,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMXGXQKYVLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659064 | |
| Record name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one | |
CAS RN |
914289-59-1 | |
| Record name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)



![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462244.png)


![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)



![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)